- Evaluation of the inhibitory effects of (e)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one (dinap), a natural product analog, on the replication of type 2 PRRSV in vitro and in vivoMolecules, 2019, 24(5), 887/1-887/16,
Cas no 90-24-4 (Xanthoxylin)
Xanthoxylin (Xanthoxylin) is isolated from Zanthoxylum simulans Conclusion: Xanthoxylin has antifungal and antiepileptic effects
Xanthoxylin structure
Xanthoxylin Properties
Names and Identifiers
-
- 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone
- xanthoxylin
- 4,6-Dimethoxy-2-hydroxyacetophenone
- Brevifolin~4,6-Dimethoxy-2-hydroxyacetophenone~Xanthoxylin
- 2'-Hydroxy-4',6'-dimethoxyacetophenone
- 4',6'-Dimethoxy-2'-hydroxyacetophenone
- 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethan-1-one
- 1-(2-Hydroxy-4,6-dimethylphenyl)-ethanone
- 2-Hydroxy-4
- [ "2-Hydroxy-4", "6-dimethoxyacetophenone" ]
- Xanthoxyline
- Brevifolin
- 2-Hydroxy-4,6-dimethoxyacetophenone
- Brevifolin (Zanthoxylum)
- Phloracetophenone dimethyl ether
- Brevifolin (VAN)
- 2,4-Di-O-methylphloroacetophenone
- Phloroacetophenone 2,4-dimethyl ether
- Ethanone, 1-(2-hydroxy-4,6-dimethoxyphenyl)-
- Acetophenone der.
- 1-Acetyl-2-hydroxy-4,6-dimethoxy
- 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone (ACI)
- Acetophenone, 2′-hydroxy-4′,6′-dimethoxy- (6CI, 7CI, 8CI)
- 1-Acetyl-2-hydroxy-4,6-dimethoxybenzene
- 2-Acetyl-3,5-dimethoxyphenol
- 2′,4′-Dimethoxy-6′-hydroxyacetophenone
- 2′-Hydroxy-4′,6′-dimethoxyacetophenone
- 4′,6′-Dimethoxy-2′-hydroxyacetophenone
- NSC 17392
- Phloroacetophenone dimethyl ether
- MLS002207182
- SMR001306755
- SCHEMBL44708
- 2-Hydroxy-4, 6-dimethoxyacetophenone
- 4, 6-Dimethoxy-2-hydroxyacetophenone
- BSPBio_001701
- XANTHOXYLIN [MI]
- NCGC00095824-01
- SPBio_000566
- NSC17392
- AKOS015856339
- BRD-K12260308-001-04-2
- CHEBI:10070
- Spectrum5_000237
- KBioGR_002137
- NSC-17392
- SDCCGMLS-0066937.P001
- BRD-K12260308-001-02-6
- 1-(2-hydroxy-4,6-dimethoxyphenyl)-ethanone
- MFCD00017243
- 2'-hyroxy-4',6'-dimethoxyacetophenone
- 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone #
- SY048579
- EINECS 201-978-3
- 90-24-4
- KBioSS_001057
- 2 inverted exclamation mark -Hydroxy-4 inverted exclamation mark ,6 inverted exclamation mark -dimethoxyacetophenone
- 2-Hydroxyl-4,6-dimethoxy-acetophenone
- Spectrum4_001499
- 1-(2-hydroxy-4,6-dimethoxy-phenyl)ethanone
- (2-hydroxy-4,6-dimethoxy-phenyl)-ethanone
- NCGC00095824-02
- HY-N1063
- XANTHOXYLINE [WHO-DD]
- AQ-358/42007313
- DivK1c_006809
- UNII-Z8RSY5TZPA
- KBio2_006193
- KBio2_003625
- FT-0612544
- SR-05000002434
- 2'-Hydroxy-4',6'-dimethoxyacetophenone, 97%
- Spectrum3_000181
- A843476
- NS00039355
- SR-05000002434-1
- 2'-Hydroxy-4',6'-dimethoxy-Acetophenone
- CHEMBL450288
- AI3-26010
- EN300-6477862
- DTXSID10237981
- Ethanone,1-(2-hydroxy-4,6-dimethoxyphenyl)-
- s4781
- Spectrum_000577
- Z8RSY5TZPA
- SpecPlus_000713
- Spectrum2_000463
- Acetophenone, 2'-hydroxy-4',6'-dimethoxy-
- KBio1_001753
- AS-40799
- Acetophenone, 2'-hydroxy-4',6'-dimethoxy- (8CI)
- AC-35124
- KBio3_001201
- Acetophenone,6'-dimethoxy-
- CCG-38702
- SPECTRUM200441
- KBio2_001057
- Z1255434817
- 6-Methoxypaeonol
- CS-0016347
- 2',4'-DIMETHOXY-6'-HYDROXYACETOPHENONE
- Q18210424
- D2683
- 477-94-1
- DTXCID60160472
- +Expand
-
- MFCD00017243
- FBUBVLUPUDBFME-UHFFFAOYSA-N
- 1S/C10H12O4/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3
- O=C(C)C1C(OC)=CC(OC)=CC=1O
- 1285013
Computed Properties
- 196.07400
- 1
- 4
- 3
- 196.074
- 14
- 204
- 0
- 0
- 0
- 0
- 0
- 1
- 1.7
- 9
- 0
- 55.8
- 196.20
Experimental Properties
- 1.61200
- 55.76000
- 10067
- 1.527
- 185°C/20mmHg(lit.)
- 79.0 to 82.0 deg-C
- 185°C/20mm
- Soluble in hot methanol.
- Powder
- 1.172
Xanthoxylin Security Information
- 3
- S26-S36/37/39
- R36/37/38
- NONH for all modes of transport
- H315-H319-H335
- P261-P305+P351+P338
- 36/37/38
- Warning
Xanthoxylin Customs Data
- 2914509090
-
China Customs Code:
2914509090Overview:
2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Xanthoxylin Price
Xanthoxylin Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 2 h, 66 °C
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ; 3 h, 85 °C
Reference
- Identification of 5,7,3',4'-Tetramethoxyflavone Metabolites in Rat Urine by the Isotope-Labeling Method and Ultrahigh-Performance Liquid Chromatography-Electrospray Ionization-Mass SpectrometryJournal of Agricultural and Food Chemistry, 2012, 60(33), 8123-8128,
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Boron trichloride Solvents: Dichloromethane ; 5 min, -10 °C
1.2 -10 °C; -10 °C → reflux; 3 h, reflux; reflux → rt; overnight, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 -10 °C; -10 °C → reflux; 3 h, reflux; reflux → rt; overnight, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Reference
- Synthesis and antiproliferative activity of benzofuran-based analogs of cercosporamide against non-small cell lung cancer cell linesEuropean Journal of Medicinal Chemistry, 2013, 69, 823-832,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Unraveling the anti-influenza effect of flavonoids: Experimental validation of luteolin and its congeners as potent influenza endonuclease inhibitorsEuropean Journal of Medicinal Chemistry, 2020, 208,,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 30 min, rt
1.2 rt; 4 - 5 h, rt
1.2 rt; 4 - 5 h, rt
Reference
- Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug designBioorganic & Medicinal Chemistry, 2018, 26(16), 4602-4614,
Synthetic Circuit 12
Xanthoxylin Raw materials
Xanthoxylin Preparation Products
Xanthoxylin Suppliers
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Xanthoxylin Related Literature
-
1. 121. The chemistry of fungi. Part II. Derivatives of 3 : 4-dimethoxyphenolG. H. Jones,J. B. D. Mackenzie,Alexander Robertson,W. B. Whalley J. Chem. Soc. 1949 562
-
2. CLXV.—Hydroxy-carbonyl compounds. Part II. The benzoylation of ketones derived from phloroglucinolFrederick W. Canter,Frank H. Curd,Alexander Robertson J. Chem. Soc. 1931 1245
-
3. Divergent synthesis of biflavonoids yields novel inhibitors of the aggregation of amyloid β (1–42)Tze Han Sum,Tze Jing Sum,Súil Collins,Warren R. J. D. Galloway,David G. Twigg,Florian Hollfelder,David R. Spring Org. Biomol. Chem. 2017 15 4554
-
4. Rearrangement in the demethylation of 2′-methoxyflavones. Part II. Further experiments and the determination of the composition of lotoflavinM. L. Doporto,E. M. Gallagher,J. E. Gowan,A. C. Hughes,E. M. Philbin,T. Swain,T. S. Wheeler J. Chem. Soc. 1955 4249
-
5. 579. The chemistry of fungi. Part XII. The synthesis of 6′ : 7′-dimethoxy-2 : 4-dimethylchromeno(3′ : 4′-5 : 6)pyranol identical with a derivative of O-dimethylcitromycinJ. B. D. Mackenzie,Alexander Robertson,W. B. Whalley J. Chem. Soc. 1950 2965
-
6. 696. Vitexin. Part IW. H. Evans,A. McGookin,L. Jurd,Alexander Robertson,W. R. N. Williamson J. Chem. Soc. 1957 3510
-
7. Oxidative rearrangement of quinochalcones. Part 2. A facile synthesis of linderoneGraham J. Bennett,Hiok-Huang Lee J. Chem. Soc. Perkin Trans. 1 1986 633
-
W. A. Hutchins,T. S. Wheeler J. Chem. Soc. 1939 91
-
Haichuan Zhang,Shiyu Fu Green Chem. 2022 24 6619
-
T. H. Simpson,W. B. Whalley J. Chem. Soc. 1955 166
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